molecular formula C9H10N2OS B14353440 2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one CAS No. 91859-63-1

2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B14353440
CAS No.: 91859-63-1
M. Wt: 194.26 g/mol
InChI Key: CQDALUXMVQZKJN-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various thiazole derivatives, which are evaluated for their biological and medicinal properties .

Scientific Research Applications

2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways may vary depending on the specific application and derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one is unique due to its specific structural configuration, which imparts distinct biological and chemical properties.

Properties

CAS No.

91859-63-1

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propan-2-yl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C9H10N2OS/c1-6(2)11-9(12)7-4-3-5-10-8(7)13-11/h3-6H,1-2H3

InChI Key

CQDALUXMVQZKJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(S1)N=CC=C2

Origin of Product

United States

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